methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate
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Overview
Description
Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.
Mechanism of Action
Target of Action
Quinoline compounds are known to have a wide range of targets due to their versatile applications in medicinal and synthetic organic chemistry . They play a major role in drug discovery and have been reported for their biological and pharmaceutical activities .
Mode of Action
The mode of action of quinoline compounds can vary greatly depending on their specific structure and functional groups. They can interact with their targets in different ways, leading to various biological effects .
Biochemical Pathways
Quinoline compounds can affect a variety of biochemical pathways. For instance, some quinoline derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and antitumor activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of quinoline compounds can vary greatly depending on their specific structure and functional groups. These properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of quinoline compounds can be diverse, ranging from antimicrobial to anti-inflammatory effects. These effects are the result of the compound’s interaction with its targets and its influence on various biochemical pathways .
Action Environment
The action, efficacy, and stability of quinoline compounds can be influenced by various environmental factors. For instance, certain reaction conditions can affect the synthesis and functionalization of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity .
Types of Reactions:
Reduction: Reduction reactions can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential as a probe for studying biological processes due to its ability to interact with various biomolecules.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Quinoline: A basic structure similar to the compound , known for its wide range of biological activities.
8-Hydroxyquinoline: Another quinoline derivative with significant biological activity, including antimicrobial and anticancer properties.
Indole Derivatives: Compounds with a similar aromatic structure that also exhibit diverse biological activities.
Uniqueness: Methyl 8-methyl-4-[(4-methylphenyl)amino]quinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
methyl 8-methyl-4-(4-methylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-7-9-14(10-8-12)20-16-11-17(19(22)23-3)21-18-13(2)5-4-6-15(16)18/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIZGLVXKYBXGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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